molecular formula C26H24N4O3S B14953960 methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B14953960
M. Wt: 472.6 g/mol
InChI Key: ICCWWLMCFYJZJO-UHFFFAOYSA-N
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Description

Methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be achieved through a modified Biginelli reaction. This reaction involves the condensation of benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted by microwave irradiation and catalyzed by p-toluenesulfonic acid (TsOH) under solvent-free conditions . This method is efficient and yields the desired product in high purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.

Scientific Research Applications

Methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific properties, making methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate unique in its applications and reactivity.

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H24N4O3S/c1-16-9-11-18(12-10-16)23-20(15-29(28-23)19-7-5-4-6-8-19)24-22(25(32)33-3)17(2)27-26-30(24)21(31)13-14-34-26/h4-12,15,24H,13-14H2,1-3H3

InChI Key

ICCWWLMCFYJZJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(N=C4N3C(=O)CCS4)C)C(=O)OC)C5=CC=CC=C5

Origin of Product

United States

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